6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
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Overview
Description
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a heterocyclic compound that features a triazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Formation of the Thiadiazole Ring: The triazole-3-thione is then reacted with appropriate chlorinated aromatic compounds under acidic conditions to form the fused triazolo-thiadiazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or imine groups.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine: Similar structure but with a thiadiazine ring.
Uniqueness
The presence of both triazole and thiadiazole rings in 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole provides a unique combination of chemical properties, making it more versatile in its applications compared to similar compounds. Its dual aromatic rings also enhance its potential interactions with biological targets, increasing its efficacy as a therapeutic agent.
Properties
CAS No. |
93073-25-7 |
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Molecular Formula |
C16H10Cl2N4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4S/c17-12-5-1-10(2-6-12)9-14-19-20-16-22(14)21-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2 |
InChI Key |
XMUQDBNCSNSQSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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